5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It is a member of the benzothieno[2,3-d]pyrimidine family and has been synthesized using various methods.
Mechanism Of Action
The exact mechanism of action of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of cell signaling pathways.
Biochemical And Physiological Effects
Studies have shown that 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can modulate various biochemical and physiological processes. It has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function and memory. It has also been shown to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential therapeutic properties, which make it an interesting compound to study in scientific research. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for better solubility and efficacy.
In conclusion, 5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic properties. It has been synthesized using various methods and has been studied extensively in scientific research for its anti-inflammatory, antioxidant, and antitumor activities. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for better solubility and efficacy.
Synthesis Methods
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an appropriate aldehyde, followed by reduction with sodium borohydride to yield the final product.
Scientific Research Applications
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has potential therapeutic properties and has been studied extensively in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
132605-29-9 |
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Product Name |
5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one |
Molecular Formula |
C17H16N2OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-5-9-12-13(10)14-15(22-12)18-17(21)19(16(14)20)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,21) |
InChI Key |
YMUVRKAPBOVRBN-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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